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Compound of Interest

Compound Name: 4-Chlorodiphenylmethane

Cat. No.: B042959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chlorodiphenylmethane, a compound of interest in organic synthesis and pharmaceutical

research. This document compiles key analytical data including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate its identification,

characterization, and application in research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4-
Chlorodiphenylmethane.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.29 t 7.0 H-3', H-5'

7.24 d 8.5 H-2, H-6

7.21 t 7.0 H-4'

7.16 d 7.5 H-2', H-6'

7.11 d 8.5 H-3, H-5

3.94 s - -CH₂-

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

140.7 C-1'

139.8 C-1

132.1 C-4

130.4 C-3, C-5

129.0 C-2', C-6'

128.7 C-3', C-5'

126.5 C-4'

41.4 -CH₂-

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3030 Medium Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch

~1490 Strong Aromatic C=C ring stretch

~1090 Strong C-Cl stretch

~820, ~740, ~695 Strong
Aromatic C-H out-of-plane

bend

Note: Peak positions are approximated from the vapor phase IR spectrum.

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

204 ~10 [M+2]⁺

202 ~30 [M]⁺

167 100 [M-Cl]⁺

165 ~30 [M-Cl-H₂]⁺

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-25 mg of 4-Chlorodiphenylmethane was

dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard for chemical shift referencing.[3] The solution was then

transferred to a 5 mm NMR tube.
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¹H NMR Acquisition: The ¹H NMR spectrum was recorded on a 500 MHz spectrometer.[1] A

sufficient number of scans were acquired to obtain a good signal-to-noise ratio. The spectral

width was set to cover a range of approximately -2 to 12 ppm.

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded on the same spectrometer at a

frequency of 125 MHz.[1] The spectrum was acquired with proton decoupling to simplify the

spectrum to single lines for each carbon environment. A larger number of scans were

necessary due to the lower natural abundance of the ¹³C isotope. The spectral width was set

from approximately 0 to 200 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in

parts per million (ppm) relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy
Sample Preparation: For vapor phase IR spectroscopy, a small amount of 4-
Chlorodiphenylmethane was injected into a heated gas cell. Alternatively, for a liquid sample,

a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl)

plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the

sample with dry KBr powder and pressing the mixture into a transparent disk.

Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer was used to record the

spectrum. A background spectrum was recorded first to subtract the absorbance from

atmospheric CO₂ and water vapor. The sample spectrum was then recorded from

approximately 4000 to 600 cm⁻¹. Typically, multiple scans are co-added to improve the signal-

to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 4-Chlorodiphenylmethane in a volatile organic

solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, likely

through a gas chromatography (GC) interface to ensure sample purity.

Ionization: Electron Ionization (EI) was used, with the electron energy typically set at 70 eV.

This method is common for producing fragment ions and a molecular ion peak, which are

useful for structural elucidation.
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Mass Analysis: The resulting ions were separated by a mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio (m/z). The characteristic isotopic pattern for chlorine

(³⁵Cl:³⁷Cl ratio of approximately 3:1) is a key diagnostic feature in the mass spectrum of

chlorine-containing compounds.[4]

Detection: An electron multiplier detector was used to record the abundance of each ion,

generating the mass spectrum.
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Caption: Experimental workflow for the spectroscopic analysis of 4-Chlorodiphenylmethane.
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Molecular Structure

Spectroscopic Signatures

4-Chlorodiphenylmethane
(C13H11Cl)

NMR
- Aromatic Protons (7.11-7.29 ppm)

- Methylene Protons (3.94 ppm)
- Aromatic Carbons (126.5-140.7 ppm)

- Methylene Carbon (41.4 ppm)

¹H & ¹³C

IR
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- C=C stretch (~1490 cm-1)
- C-Cl stretch (~1090 cm-1)

Vibrational Modes

MS
- Molecular Ion [M]+ (m/z 202)

- [M+2]+ Isotope Peak (m/z 204)
- Base Peak [M-Cl]+ (m/z 167)
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Caption: Relationship between the molecular structure and key spectroscopic data of 4-
Chlorodiphenylmethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b042959#spectroscopic-data-nmr-ir-ms-of-4-
chlorodiphenylmethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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